1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride
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Overview
Description
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The piperidine moiety is introduced through subsequent reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Scientific Research Applications
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride can be compared with other benzimidazole derivatives:
4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride: Similar structure but with a different substitution pattern, leading to varied biological activities.
5-Fluoro-2-(piperidin-2-yl)-1H-benzimidazole hydrochloride: Contains a fluorine atom, which can significantly alter its pharmacological properties.
2-Piperidin-4-yl-1H-benzimidazole: Another derivative with a different piperidine substitution, affecting its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylbenzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11;;/h2-3,6,8,11,14H,4-5,7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVDVRMDNFYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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